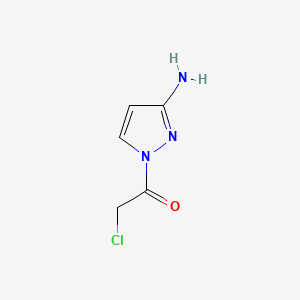
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Aplicaciones Científicas De Investigación
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
- 1-(Chloroacetyl)-1H-pyrazole
- 3-Amino-1H-pyrazole
- 1-(Bromoacetyl)-1H-pyrazol-3-amine
Comparison: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of both a chloroacetyl group and an amine group on the pyrazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. For instance, 1-(Bromoacetyl)-1H-pyrazol-3-amine may exhibit similar reactivity but with different kinetics and selectivity due to the bromine atom .
Propiedades
Número CAS |
155347-67-4 |
|---|---|
Fórmula molecular |
C5H6ClN3O |
Peso molecular |
159.573 |
Nombre IUPAC |
1-(3-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-2-1-4(7)8-9/h1-2H,3H2,(H2,7,8) |
Clave InChI |
AMKJNPSEINIYDW-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1N)C(=O)CCl |
Sinónimos |
1H-Pyrazol-3-amine, 1-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















